Enantiomeric Purity Requirement: (S)-Enantiomer Versus (R)-Enantiomer and Racemic Mixtures
This compound is supplied specifically as the (S)-enantiomer (CAS 1228550-24-0). The corresponding (R)-enantiomer bears a different CAS number (344551-33-3) and cannot be interchanged without fundamentally altering the stereochemical outcome of synthetic reactions . Commercial sources report purities of 97–98% for the (S)-enantiomer . The absolute stereochemical configuration is defined by the Cahn–Ingold–Prelog (S)-designation at the α-carbon. Direct head-to-head NMR comparison of (R)- and (S)-Boc-phenylglycine derivatives reveals distinct ΔδR,S values, demonstrating that the two enantiomers produce measurably different spectroscopic signatures and, by extension, distinct molecular recognition properties [1].
| Evidence Dimension | Stereochemical configuration and commercial purity |
|---|---|
| Target Compound Data | (S)-enantiomer; purity 97–98% |
| Comparator Or Baseline | (R)-enantiomer (CAS 344551-33-3, purity 97%); racemic Boc-2-(4-methyl-phenyl)glycine (CAS 28044-77-1) |
| Quantified Difference | Opposite stereochemical configuration; measurable ΔδR,S differences in NMR spectral comparison of analogous Boc-phenylglycine derivatives |
| Conditions | Commercial specification data; 1H NMR spectroscopy of Boc-phenylglycine amide derivatives as reported in literature |
Why This Matters
Procurement of the incorrect enantiomer produces diastereomeric products with potentially divergent biological activity or binding properties, requiring costly re-synthesis or batch rejection.
- [1] Seco JM, Quiñoa E, Riguera R. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by 1H NMR Spectroscopy. J Org Chem. 1999 View Source
